molecular formula C9H8ClNO4 B1396633 Dimethyl 5-chloropyridine-2,3-dicarboxylate CAS No. 1356109-26-6

Dimethyl 5-chloropyridine-2,3-dicarboxylate

Cat. No. B1396633
CAS RN: 1356109-26-6
M. Wt: 229.62 g/mol
InChI Key: OIRUWZGVELTEOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) was explored, using N-bromosuccinimide (NBS) as the brominating reagent . The synthesis reaction was found to be exothermic .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-chloropyridine-2,3-dicarboxylate consists of a pyridine ring substituted with a chlorine atom and two carboxylate groups.


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been studied, with the reaction found to be initiated by free radicals . The synthesis of [ (5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide (DPTAB) was also explored, using 5-bromomethylpyridine-2,3-dicarboxylate dimethyl ester and trimethylamine methanol solution as raw materials .


Physical And Chemical Properties Analysis

Dimethyl 5-chloropyridine-2,3-dicarboxylate is a solid at room temperature . It has a molecular weight of 229.62 g/mol.

Scientific Research Applications

Herbicidal Applications

Dimethyl 5-chloropyridine-2,3-dicarboxylate and its analogs have been studied for their herbicidal properties. The 3-chloro analog of this compound acts as both a post-emergence and pre-emergence herbicide, while the 4- and 5-chloro analogs are only post-emergence herbicides. Molecular modeling techniques have demonstrated their effectiveness in dealing with transport problems, crucial for their herbicidal activity (Andrea et al., 1990).

Chemical Synthesis

Dimethyl 5-chloropyridine-2,3-dicarboxylate is also significant in chemical synthesis. It is used in the bromination of dimethyl indole-2,3-dicarboxylate, leading to the formation of bromoindole derivatives, which are valuable in organic synthesis (Miki et al., 2006). Additionally, this compound is involved in rearrangement reactions, such as the base-catalyzed reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, which leads to derivatives of azepines (Anderson & Johnson, 1966).

Pharmaceutical Research

In pharmaceutical research, derivatives of dimethyl pyridine-2,3-dicarboxylate have been explored. For instance, 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) derived from dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate have shown potential antileukemic activity (Ladurée et al., 1989).

Organic Chemistry and Catalysis

In organic chemistry and catalysis, the compound is used in various syntheses and reactions. For example, the synthesis of dimethyl pyridine-3,5-dicarboxylate via PdCl2-catalyzed heterocyclotrimerization demonstrates an environmentally friendly and versatile approach in organic synthesis (Zou & Jiang, 2008). Similarly, it is involved in the multicomponent synthesis of biologically active compounds, showing the utility of dimethyl sulfoxide in organic synthesis (Ryzhkova et al., 2021).

properties

IUPAC Name

dimethyl 5-chloropyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUWZGVELTEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709370
Record name Dimethyl 5-chloropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-chloropyridine-2,3-dicarboxylate

CAS RN

1356109-26-6
Record name 2,3-Pyridinedicarboxylic acid, 5-chloro-, 2,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 5-chloropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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